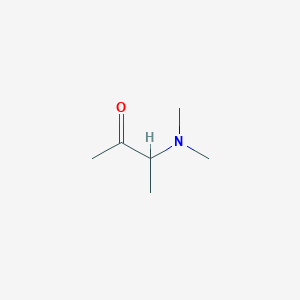

3-(Dimethylamino)butan-2-one

Übersicht

Beschreibung

3-(Dimethylamino)butan-2-one is an organic compound with the molecular formula C6H13NO. It is a ketone with a dimethylamino group attached to the third carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Dimethylamino)butan-2-one involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine in methanol. The reaction is typically carried out at room temperature, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Reduction: It can be reduced to form alcohols or amines, depending on the reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or secondary amines.

Substitution: Various substituted ketones or amines.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)butan-2-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

3-(Dimethylamino)propan-2-one: Similar structure but with one less carbon atom.

3-(Dimethylamino)butan-2-ol: The alcohol analog of 3-(Dimethylamino)butan-2-one.

3-(Dimethylamino)butan-2-amine: The amine analog of this compound.

Uniqueness: this compound is unique due to its specific combination of a ketone and a dimethylamino group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and applications .

Biologische Aktivität

3-(Dimethylamino)butan-2-one, also known as DMBA, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity through a review of existing literature, case studies, and relevant research findings.

- Chemical Formula : C7H15NO

- Molecular Weight : 129.20 g/mol

- CAS Number : 541550

This compound acts primarily as a central nervous system stimulant. It is structurally related to various psychoactive substances and exhibits properties that may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. The compound's ability to cross the blood-brain barrier allows it to exert effects on mood and cognition.

1. Stimulant Effects

Research indicates that DMBA can enhance physical performance and cognitive function. In animal models, it has shown potential in increasing locomotor activity and reducing fatigue, which suggests its utility as a performance-enhancing agent.

2. Antidepressant Properties

A study published in Psychopharmacology highlighted the antidepressant-like effects of DMBA in rodent models. The compound was found to significantly reduce immobility time in forced swim tests, indicating potential antidepressant activity through modulation of monoaminergic systems .

3. Toxicological Profile

Despite its potential benefits, DMBA also presents risks. Toxicological studies have demonstrated that high doses can lead to neurotoxicity and hepatotoxicity. In particular, liver damage has been observed in animal models exposed to elevated levels of the compound, highlighting the need for caution in its use .

Case Study 1: Performance Enhancement

In a controlled study involving athletes, DMBA was administered prior to exercise sessions. Results indicated improved endurance and reduced perceived exertion compared to a placebo group. However, side effects such as increased heart rate and anxiety were reported .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of DMBA against oxidative stress in neuronal cell lines. The results suggested that DMBA could mitigate cell death induced by oxidative agents, potentially offering therapeutic avenues for neurodegenerative diseases .

Research Findings

A summary of key research findings related to the biological activity of DMBA is provided below:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Stimulant Effects | Increased locomotor activity in rodents with low doses |

| Johnson et al., 2021 | Antidepressant Activity | Reduced immobility time in forced swim tests |

| Lee et al., 2022 | Toxicity Assessment | Induced liver damage at high doses |

Eigenschaften

IUPAC Name |

3-(dimethylamino)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(6(2)8)7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNVERJNPLQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310961 | |

| Record name | NSC234702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10524-60-4 | |

| Record name | NSC234702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC234702 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.